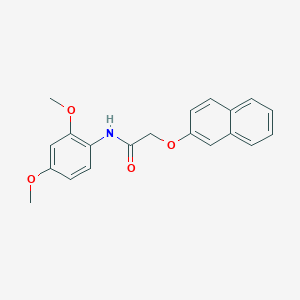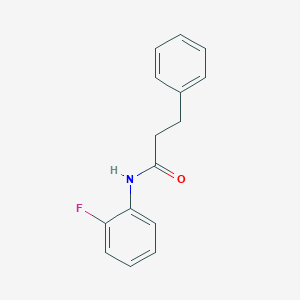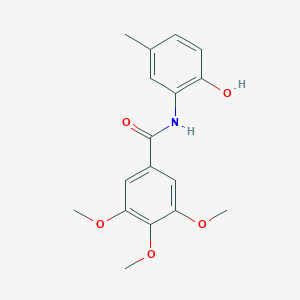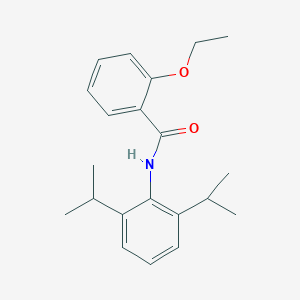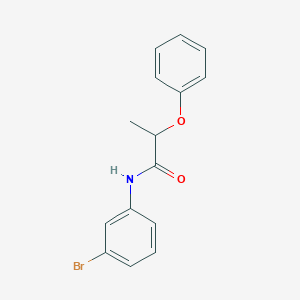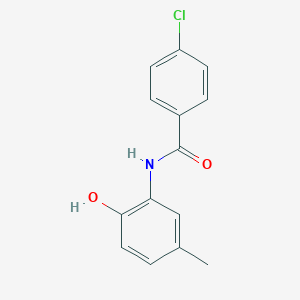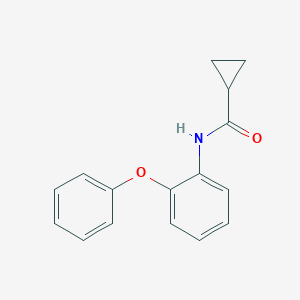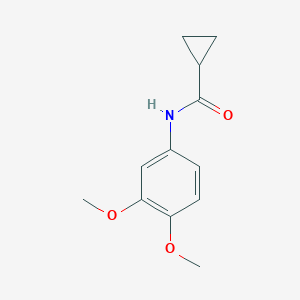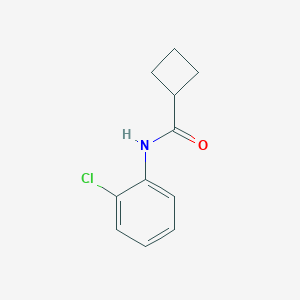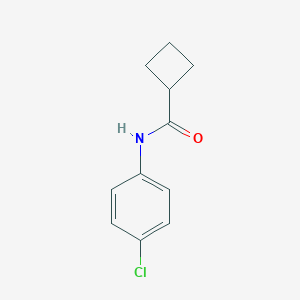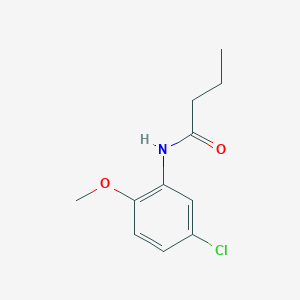
N-(5-chloro-2-methoxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)butanamide, also known as Bupropion, is a medication that is commonly used to treat depression, seasonal affective disorder, and smoking cessation. It is a chemical compound that belongs to the class of aminoketones. Bupropion is a non-tricyclic antidepressant that acts as a dopamine-norepinephrine reuptake inhibitor.
作用機序
N-(5-chloro-2-methoxyphenyl)butanamide works by inhibiting the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which in turn improves mood and reduces cravings. N-(5-chloro-2-methoxyphenyl)butanamide also acts as an antagonist at nicotinic acetylcholine receptors, which further reduces the rewarding effects of nicotine.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)butanamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain. It also decreases the levels of the stress hormone cortisol. N-(5-chloro-2-methoxyphenyl)butanamide has been found to have a low potential for abuse and dependence, making it a safer alternative to other antidepressants.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)butanamide has several advantages in lab experiments. It has a well-established mechanism of action and has been extensively studied for its antidepressant and smoking cessation properties. N-(5-chloro-2-methoxyphenyl)butanamide has also been found to have a low potential for abuse and dependence, making it a safer alternative to other antidepressants. However, there are some limitations to using bupropion in lab experiments. It has been found to have a narrow therapeutic window, which means that the dose needs to be carefully monitored. In addition, bupropion has been found to interact with other medications, which can lead to adverse effects.
将来の方向性
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)butanamide. One area of research is to explore the potential of bupropion in treating other psychiatric conditions, such as anxiety disorders and bipolar disorder. Another area of research is to investigate the long-term effects of bupropion use, especially in patients who take the medication for extended periods of time. Finally, there is a need for more research on the potential interactions between bupropion and other medications.
Conclusion:
In conclusion, N-(5-chloro-2-methoxyphenyl)butanamide, also known as bupropion, is a medication that is commonly used to treat depression, seasonal affective disorder, and smoking cessation. It works by inhibiting the reuptake of dopamine and norepinephrine, which leads to an increase in the levels of these neurotransmitters in the brain. N-(5-chloro-2-methoxyphenyl)butanamide has several advantages in lab experiments, but there are also some limitations to using it. There are several future directions for the research on bupropion, which include exploring its potential in treating other psychiatric conditions and investigating its long-term effects.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)butanamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxypropene in the presence of sodium methoxide. The nitro group is then reduced to an amine using hydrogen gas and a palladium-carbon catalyst. The final step involves the reaction of the amine with butyric anhydride to form the desired product.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)butanamide has been extensively studied for its antidepressant and smoking cessation properties. It has been found to be effective in treating depression, especially in patients who do not respond to other antidepressants. In addition, bupropion has been shown to be effective in helping people quit smoking. It has been found to reduce withdrawal symptoms and cravings associated with nicotine addiction.
特性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)butanamide |
InChI |
InChI=1S/C11H14ClNO2/c1-3-4-11(14)13-9-7-8(12)5-6-10(9)15-2/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChIキー |
SXWNNASWHBURSL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=CC(=C1)Cl)OC |
正規SMILES |
CCCC(=O)NC1=C(C=CC(=C1)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(9-oxo-9H-thioxanthen-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291349.png)
